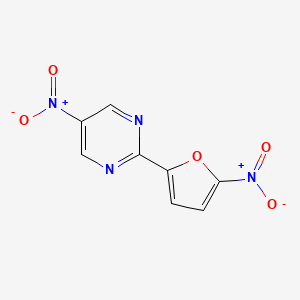

5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65735-67-3 |

|---|---|

Molecular Formula |

C8H4N4O5 |

Molecular Weight |

236.14 g/mol |

IUPAC Name |

5-nitro-2-(5-nitrofuran-2-yl)pyrimidine |

InChI |

InChI=1S/C8H4N4O5/c13-11(14)5-3-9-8(10-4-5)6-1-2-7(17-6)12(15)16/h1-4H |

InChI Key |

IRGIZAHFMANDKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=NC=C(C=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Nitro 2 5 Nitrofuran 2 Yl Pyrimidine Analogues

Strategies for the Construction of the Pyrimidine (B1678525) Ring System

The formation of the pyrimidine core is a fundamental step in the synthesis of this class of compounds. Various strategies have been developed to assemble this heterocyclic system, often tailored to achieve specific substitution patterns.

Cyclization Reactions involving β-Dicarbonyl Compounds and N–C–N Donors

A classical and widely utilized method for pyrimidine synthesis is the condensation reaction between a β-dicarbonyl compound and a molecule containing an N-C-N fragment, such as amidines, ureas, or guanidines. This approach, often referred to as the Remlinger or Pinner synthesis, builds the pyrimidine ring through the formation of two new carbon-nitrogen bonds.

The reaction mechanism typically involves the initial nucleophilic attack of the N-C-N donor on one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular condensation and dehydration to yield the aromatic pyrimidine ring. The choice of reactants allows for the introduction of various substituents onto the pyrimidine core. For instance, using substituted amidines can directly place a substituent at the 2-position of the ring. Similarly, the structure of the β-dicarbonyl compound dictates the substituents at the 4- and 6-positions. One notable method involves a metal-catalyzed, one-pot procedure from cyanogen (B1215507) and β-dicarbonyl compounds, which proceeds through the formation of a carbon-carbon bond as a crucial step in the ring-closure process.

| β-Dicarbonyl Compound | N-C-N Donor | Catalyst/Conditions | Product Type |

| Acetylacetone | Amidines | Acid/Base catalysis | 2,4,6-Substituted Pyrimidines |

| Ethyl acetoacetate | Urea (B33335) | Acid catalysis (e.g., Biginelli reaction) | Pyrimidinones |

| Malonates | Guanidine | Base catalysis | 2-Amino-4,6-dihydroxypyrimidines |

| Acetylacetone | Cyanogen | Ni(acac)₂ or Cu(acac)₂ | Highly functionalized pyrimidines |

Multicomponent Reactions (MCRs) for Pyrimidine Core Assembly

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.comnih.gov This approach is particularly attractive for creating libraries of diverse pyrimidine derivatives due to its operational simplicity and atom economy. nih.gov

Several MCRs have been developed for pyrimidine synthesis. The well-known Biginelli reaction, for example, is a one-pot cyclocondensation of an aldehyde, a β-ketoester (a β-dicarbonyl compound), and urea or thiourea. This acid-catalyzed reaction produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which can be subsequently oxidized to the corresponding pyrimidines.

More contemporary MCRs utilize a variety of starting materials and catalysts. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines has been reported, which uses amidines and up to three different alcohols. nih.govnih.govrsc.org This sustainable process proceeds through a sequence of condensation and dehydrogenation steps to yield highly substituted pyrimidines with yields of up to 93%. nih.govnih.gov Another approach involves the ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to afford 4,5-disubstituted pyrimidines. rsc.org

| MCR Type | Starting Materials | Catalyst/Conditions | Key Features |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid catalysis | Forms dihydropyrimidinones |

| Iridium-Catalyzed MCR | Amidines, Alcohols | PN₅P-Ir-pincer complexes | Regioselective, sustainable, high yields nih.govnih.gov |

| Zinc-Catalyzed MCR | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | Access to 4,5-disubstituted pyrimidines rsc.org |

| Copper-Catalyzed Annulation | α,β-Unsaturated ketoximes, Activated nitriles | Copper catalyst | Synthesis of 2,4,6-trisubstituted pyrimidines rsc.org |

Specific Approaches for 5-Substituted Pyrimidines

Introducing a substituent at the 5-position of the pyrimidine ring is critical for the synthesis of the target compound, 5-nitro-2-(5-nitrofuran-2-yl)pyrimidine. Direct electrophilic substitution at the C5 position is often challenging due to the electron-deficient nature of the pyrimidine ring. Therefore, specific strategies are employed to achieve this substitution pattern.

One common approach involves the synthesis of a pyrimidine ring that already bears a functional group at the 5-position, which can be later converted to the desired substituent. For example, starting with a 5-halopyrimidine allows for a wide range of subsequent functionalization reactions. A facile two-step synthesis of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines has been developed starting from the readily available 5-bromo-4-(furan-2-yl)pyrimidine (B11883024). orgsyn.org Another method involves the direct iodination of 2-benzylthiopyrimidine to produce 5-iodo-2-benzylthiopyrimidine, which serves as a versatile intermediate for introducing various substituents at the 5-position. orgsyn.org

Furthermore, specific reagents can be used to directly introduce functionality at C5 during the ring-forming reaction. For instance, the use of substituted β-dicarbonyl compounds or other three-carbon synthons that are already functionalized at the central carbon can lead to 5-substituted pyrimidines. A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts, providing a direct route to pyrimidines with a carboxylate group at the C5 position. semanticscholar.org

Methodologies for Introducing the 5-Nitrofuran-2-yl Moiety

Once the pyrimidine core, often functionalized with a suitable leaving group, is synthesized, the next critical step is the introduction of the 5-nitrofuran-2-yl group. This is typically achieved through carbon-carbon bond-forming reactions.

Cross-Coupling Reactions for Pyrimidine-Furan Linkage

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds between aromatic and heteroaromatic rings. Several types of cross-coupling reactions, such as Suzuki, Stille, and Negishi, can be employed to link a furan (B31954) moiety to a pyrimidine ring. mdpi.comnih.govnih.gov

The Suzuki-Miyaura coupling is particularly common and involves the reaction of a halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) with a furanylboronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.comnih.govnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. semanticscholar.orgmdpi.com Microwave-assisted Suzuki couplings have been shown to be very efficient, providing C4-substituted pyrimidines from 2,4-dichloropyrimidines and furanylboronic acids in good to excellent yields. mdpi.com Nickel-catalyzed Suzuki-Miyaura coupling has also been successfully used for the preparation of compounds like 5-(furan-3-yl)pyrimidine.

The Negishi coupling, which utilizes an organozinc reagent, is another effective method. nih.govnih.gov For instance, zincated dichloropyrimidine has been coupled with (het)arylsulfonium salts in a Negishi-type reaction to form (het)aryl-pyrimidines. nih.gov

While the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction, it is primarily used for the formation of carbon-nitrogen (C-N) bonds, coupling amines with aryl halides. researchgate.net It is a powerful tool for synthesizing aminopyrimidines but is not directly applicable for creating the C-C linkage between the pyrimidine and furan rings.

| Cross-Coupling Reaction | Pyrimidine Substrate | Furan Reagent | Catalyst System |

| Suzuki-Miyaura | Halopyrimidine (Cl, Br, I) | Furanylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) nih.govmdpi.com |

| Stille | Halopyrimidine (Cl, Br, I) | Stannylfuran | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Negishi | Halopyrimidine (Cl, Br, I) | Furanylzinc halide | Pd or Ni catalyst nih.govnih.gov |

Acylation and Condensation Reactions with 5-Nitro-2-furfural and its Derivatives

An alternative set of strategies for introducing the 5-nitrofuran group involves acylation or condensation reactions. These methods build the connection to the pyrimidine ring using the existing functionality of 5-nitrofuran precursors.

Condensation reactions often utilize 5-nitro-2-furfural. This aldehyde can react with an activated methyl or methylene (B1212753) group on the pyrimidine ring (e.g., a 2-methylpyrimidine (B1581581) derivative) under basic or acidic conditions. This reaction forms a styryl-like linkage (C=C), which can then, if necessary, be reduced to a C-C single bond to complete the formation of the 2-(5-nitrofuran-2-yl)ethylpyrimidine analogue.

Acylation reactions provide a more direct route to attach the furan ring via a carbonyl group. For example, 5-nitrofuroyl chloride, derived from 5-nitrofuroic acid, can react with an organometallic pyrimidine species (e.g., a pyrimidinyl lithium or Grignard reagent) in a coupling reaction. This forms a ketone linkage, attaching the 5-nitrofuran-2-yl-carbonyl moiety to the pyrimidine ring. This ketone can then be a final product or an intermediate for further transformations.

Derivatization Strategies for this compound and its Analogues

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of diverse analogues. Researchers have systematically explored derivatization at the pyrimidine nucleus, the nitrofuran moiety, and the linker regions to modulate the compound's properties.

Modification of the Pyrimidine Nucleus

The pyrimidine ring is a key scaffold that has been extensively modified to generate libraries of new compounds. A common strategy involves starting with a halogenated pyrimidine precursor, which allows for subsequent substitution reactions. For instance, a facile two-step approach has been developed starting from 5-bromo-4-(furan-2-yl)pyrimidine to produce various 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines. nih.gov

Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-N bond formation on the pyrimidine core. The Buchwald-Hartwig cross-coupling reaction, for example, has been successfully employed to synthesize 5-(arylamino)pyrimidines from 5-bromo-4-(furan-2-yl)pyrimidine and various anilines. researchgate.net Similarly, the Suzuki coupling reaction can be used to introduce aryl groups. researchgate.net

Nucleophilic aromatic substitution (SNAr) is another prevalent method for modifying the pyrimidine nucleus, especially when it is activated by electron-withdrawing groups like a nitro group. Polysubstituted pyrimidines are often used as core elements, with polyhalogenated pyrimidines being preferred starting materials due to the ease of substituting the halogens with various nucleophiles. chemrxiv.org For example, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines leads to symmetric 4,6-disubstituted dialkyl/arylamino pyrimidines. chemrxiv.org The design of these synthetic pathways often involves linking the pyrimidine ring to other heterocyclic systems, such as piperazine (B1678402) or pyrrolidine, via carbon-nitrogen bonds formed through simple nucleophilic substitution. openmedicinalchemistryjournal.com

| Starting Material | Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|---|

| 5-bromo-4-(furan-2-yl)pyrimidine | Buchwald-Hartwig Cross-Coupling | Various anilines, Pd catalyst | 5-(Arylamino)pyrimidines | researchgate.net |

| 5-bromo-4-(furan-2-yl)pyrimidine | Suzuki Cross-Coupling | (Het)arylboronic acids, Pd catalyst | 5-[2,6-di(het)arylphenyl]pyrimidines | researchgate.net |

| 6-alkoxy-4-chloro-5-nitropyrimidine | Nucleophilic Aromatic Substitution | Primary amines | Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines | chemrxiv.org |

| Halogenated Pyrimidine | Nucleophilic Substitution | Piperazine, Pyrrolidine | N-linked heterocyclic pyrimidines | openmedicinalchemistryjournal.com |

Structural Diversification of the Nitrofuran Moiety

The 5-nitrofuran moiety is a critical pharmacophore, and its structural diversification is a key strategy in the development of new analogues. nih.govnih.gov The nitro group is generally considered essential for activity, while modifications at the 2-position of the furan ring are explored to fine-tune properties. researchgate.net

Late-stage functionalization (LSF) using methods like copper-catalyzed C-H functionalization has been employed to directly modify the 5-nitrofuran ring, introducing groups such as hydroxyl, methyl, azido, cyano, and aryl moieties. rsc.org More commonly, diversification is achieved by using 5-nitro-2-furfural or 5-nitro-2-furoic acid as starting materials. For instance, 5-nitro-2-furfural can be reacted with various thiosemicarbazides under microwave irradiation to prepare a series of 5-nitrofuran-2-yl derivatives. nih.gov

Another approach involves condensing nitrofuran-containing acyl chlorides with amidoximes to synthesize new (E)-5-[2-(5-nitrofuran-2-yl)vinyl]-1,2,4-oxadiazoles and 5-(5-nitrofuran-2-yl)-1,2,4-oxadiazoles. researchgate.netmdpi.com This strategy conjugates the 5-nitrofuranoyl moiety to other heterocyclic systems like 1,2,4-oxadiazoles or aminoalkylimidazoles. researchgate.netmdpi.com The 5-nitrofuran group can also serve as a versatile synthetic intermediate, where the nitro group is displaced via nucleophilic substitution to access other furan derivatives. researchgate.net

| Strategy | Starting Material | Method | Resulting Moiety/Product | Reference |

|---|---|---|---|---|

| Late-Stage Functionalization | 5-Nitrofuran drugs | Cu-catalyzed C-H functionalization | Hydroxylated, methylated, azidinated, etc. nitrofuran rings | rsc.org |

| Condensation Reaction | 5-Nitro-2-furfural | Reaction with thiosemicarbazides | Hydrazinecarbothioamide derivatives | nih.gov |

| Heterocycle Formation | Nitrofuran-containing acyl chlorides | Condensation with amidoximes | 5-(5-Nitrofuran-2-yl)-1,2,4-oxadiazoles | researchgate.netmdpi.com |

| Nucleophilic Substitution | Nitrofuran compounds | Displacement of the nitro group | Other furan derivatives | researchgate.net |

Rational Design of Linker Regions and Substituents

The rational design of linkers connecting the core heterocyclic structures and the selection of peripheral substituents are critical for optimizing the biological activity and selectivity of the analogues. mdpi.com The structure and connection pattern of a tether can have a significant influence on the compound's potency. openmedicinalchemistryjournal.com

Research on related imidazopyrimidine derivatives has shown that a four-atom amide tether (e.g., -CONHCH₂CH₂-) was optimal for activity, and modifications to this linker were generally detrimental. openmedicinalchemistryjournal.com This highlights the importance of linker length, flexibility, and chemical nature. In the context of pyrimidine-carbonitrile derivatives, a methylene amino linker has been used in a 'hybrid model' scaffold design. nih.gov

The concept of a "molecular periphery" design focuses on how different substituents can lead to high selectivity. mdpi.com For example, introducing a range of alkylamine moieties to a scaffold combining a 1,2,4-oxadiazole (B8745197) ring and a 5-nitrofuran pharmacophore allowed for the modulation of antibacterial selectivity. mdpi.com This approach involves a 'warhead' and 'scaffold' design, where a reliable active component like the 5-nitrofuran-2-yl moiety is combined with various structural scaffolds to direct activity and improve properties. nih.gov

Reactivity Studies and Chemical Conversions

Understanding the intrinsic reactivity of the this compound scaffold is fundamental for its chemical transformation and the synthesis of new derivatives. The electronic properties of the pyrimidine ring, which is π-deficient, heavily influence its susceptibility to electrophilic and nucleophilic attack.

Electrophilic C-Substitution on the Pyrimidine Ring (e.g., Nitration, Halogenation)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. researchgate.net This π-deficient character makes electrophilic aromatic substitution on an unsubstituted pyrimidine ring difficult to achieve. researchgate.netresearchgate.net The C-5 position is the most likely site for electrophilic attack, as it is less electron-deficient than the C-2, C-4, and C-6 positions. researchgate.net

For electrophilic substitution reactions like nitration or halogenation to proceed, the pyrimidine ring typically requires the presence of activating, electron-donating groups such as amino (-NH₂) or hydroxyl (-OH) groups. researchgate.netresearchgate.net These substituents increase the electron density of the ring, making it more susceptible to attack by electrophiles. researchgate.net In the case of this compound, the presence of the electron-withdrawing nitro group on the pyrimidine ring would further deactivate it towards electrophilic attack, making such substitutions exceptionally challenging without the presence of strong activating groups.

Nucleophilic C-Substitution on the Pyrimidine Ring

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic substitution, particularly when good leaving groups are present at the C-2, C-4, or C-6 positions. chemrxiv.org This reactivity is a cornerstone of pyrimidine derivatization.

Nucleophilic aromatic substitution of hydrogen (SNArH) has been reported in the synthesis of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines. nih.gov More commonly, substitution occurs by displacing a leaving group, such as a halogen or an alkoxy group. chemrxiv.orgrsc.org For example, in 6-alkoxy-4-chloro-5-nitropyrimidines, the chlorine atom is readily displaced by primary amines. chemrxiv.org Under the same mild conditions, a second substitution can occur where the alkoxy group is also displaced by the amine, leading to symmetrically disubstituted products. chemrxiv.org

A variety of nucleophiles have been used in these reactions, including dimethylamine, sodium phenoxide, and sodium thiophenoxide, which readily displace chlorine from the 4-position of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate to yield the corresponding substitution products. rsc.org This high reactivity towards nucleophiles makes nucleophilic substitution the primary method for the chemical conversion and derivatization of the pyrimidine ring in this class of compounds.

Molecular Mechanism of Action Studies of 5 Nitrofuran 2 5 Nitrofuran 2 Yl Pyrimidine Systems

Bioreduction Pathways of the 5-Nitrofuran Moiety.

The 5-nitrofuran ring is a pharmacophore whose therapeutic effect is initiated by the reduction of its nitro group. This process is catalyzed by specific intracellular enzymes, leading to the formation of various reactive intermediates.

The activation of 5-nitrofuran derivatives is predominantly carried out by bacterial nitroreductases (NTRs). nih.govdrugbank.com These enzymes are flavoproteins that catalyze the reduction of the nitro group on the furan (B31954) ring, a critical step for the compound's biological activity. researchgate.net In bacteria such as Escherichia coli, two main types of nitroreductases have been identified: Type I and Type II.

Type I nitroreductases, which include the well-characterized NfsA and NfsB enzymes, are oxygen-insensitive. researchgate.netasm.org They perform a stepwise two-electron reduction of the nitro group, using cofactors like NADPH or NADH. asm.orgasm.org This process generates highly reactive nitroso and hydroxylamino intermediates. researchgate.net The NfsA enzyme, in particular, plays a dominant role in this activation pathway. asm.org The reduction mechanism catalyzed by these enzymes often follows a ping-pong bi-bi kinetic model, where the enzyme's flavin mononucleotide (FMN) cofactor is first reduced by NAD(P)H and then, in turn, reduces the nitrofuran substrate. asm.org

Type II nitroreductases are oxygen-sensitive and catalyze a single-electron reduction of the nitroaromatic compound. asm.org This results in the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the original nitro compound in a futile cycle that generates superoxide (B77818) radicals. asm.org A novel 5-nitrofuran-activating enzyme, AhpF, has been identified in E. coli as a type II oxygen-sensitive nitroreductase. researchgate.netnih.gov

| Enzyme Class | Key Enzymes | Oxygen Sensitivity | Reduction Mechanism | Key Products | Cofactors |

| Type I NTRs | NfsA, NfsB | Insensitive | Stepwise 2-electron reduction | Nitroso, Hydroxylamine (B1172632) intermediates | NADPH, NADH |

| Type II NTRs | AhpF | Sensitive | 1-electron reduction | Nitro anion radical, Superoxide | NADH |

In addition to dedicated nitroreductases, other enzymes such as azoreductases have been implicated in the metabolism of nitroaromatic compounds. nih.gov Azoreductases are flavoenzymes found in a range of organisms, including bacteria from the human intestinal tract. nih.govnih.gov These enzymes are known to reduce azo dyes, but studies have shown they can also reduce nitroaromatic compounds. nih.govnih.gov

Research indicates that the reduction of both nitroaromatic compounds and azo dyes may be carried out by the same enzyme. nih.gov Evidence for this includes identical electrophoretic mobilities of the enzymes responsible for both activities and the competitive inhibition of azoreductase activity by nitroaromatic compounds. nih.gov The mechanism for reducing nitroaromatics by azoreductases can involve a four-electron reduction of the nitro group, which generates a reactive hydroxylamine metabolite capable of covalently modifying proteins and DNA. nih.gov

A key aspect of the mechanism of action for 5-nitrofuran compounds is the generation of Reactive Oxygen Species (ROS) and, subsequently, Reactive Nitrogen Species (RNS). nih.gov This occurs primarily through the action of oxygen-sensitive (Type II) nitroreductases. asm.org

These enzymes catalyze a one-electron reduction of the 5-nitro group to a nitro anion radical. asm.orgresearchgate.net In an aerobic environment, this radical is highly unstable and rapidly transfers its electron to molecular oxygen (O₂), regenerating the parent nitrofuran compound and producing a superoxide anion radical (O₂•⁻). asm.orgresearchgate.net This process, known as futile redox cycling, leads to the accumulation of ROS within the cell. nih.govnih.gov

The generated superoxide can be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (HO•). mdpi.com These species cause widespread oxidative stress, leading to damage of cellular components including DNA, proteins, and lipids. nih.govmdpi.com The interaction of ROS with nitric oxide (NO) can also lead to the formation of RNS, such as peroxynitrite (ONOO⁻), which contributes to nitrosative stress and further cellular injury. mdpi.com

The multi-electron reduction of the 5-nitrofuran moiety by Type I nitroreductases leads to the formation of a series of highly reactive, open-chain metabolites. researchgate.net The complete reduction pathway involves the sequential formation of nitroso and then hydroxylamine derivatives. researchgate.netnih.gov

These hydroxylamine metabolites are electrophilic and are considered to be the ultimate cytotoxic species. nih.gov Their high reactivity allows them to covalently bind to and damage a wide range of biological macromolecules, including ribosomal proteins, enzymes, and nucleic acids (DNA and RNA). drugbank.comnih.gov This indiscriminate damage to essential cellular machinery disrupts vital processes like protein synthesis, the citric acid cycle, and cell wall synthesis, ultimately leading to cell death. drugbank.comresearchgate.net The formation of these damaging metabolites is a hallmark of the mechanism of action for nitrofuran-based compounds. asm.orgnih.gov

Molecular Interactions with Biological Targets

The reactive metabolites generated from the bioreduction of the 5-nitrofuran moiety interact with various cellular components. Computational methods have been employed to predict and characterize these interactions at a molecular level.

In silico studies, particularly molecular docking simulations, have become a valuable tool for identifying the putative molecular targets of 5-nitrofuran derivatives and elucidating their binding interactions. zsmu.edu.uaajprd.comafricanjournalofbiomedicalresearch.com These studies model the interaction between the compound (ligand) and the three-dimensional structure of a target protein. zsmu.edu.ua

A primary and logical set of targets for these studies are the activating enzymes themselves, namely the nitroreductases. nih.govmdpi.com Docking simulations have been performed with various 5-nitrofuran derivatives against bacterial nitroreductases like NfsA and NfsB from E. coli and azoreductase (AzoR). nih.govmdpi.com These studies help to rationalize the structure-activity relationships observed in experimental testing. nih.gov

For example, induced-fit docking experiments with 5-nitrofuran-tagged compounds against NfsA and NfsB have predicted specific binding poses and estimated the Gibbs free energy (ΔG) of binding. nih.gov Key interactions often involve the nitrofuran moiety being positioned within the catalytic site of the enzyme, in proximity to the flavin cofactor required for the reduction process. asm.org The binding affinity predicted by these simulations can correlate with the compound's biological activity. ajprd.com Beyond the activating enzymes, docking studies have explored other potential targets, with analyses suggesting possible interactions with proteins like phosphoglycerate kinase (Pgk). mdpi.com

The following table summarizes findings from representative in silico studies on nitrofuran derivatives.

| Compound Class | Target Protein(s) | PDB ID(s) | Key Findings & Predicted Interactions |

| 5-Nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines | NfsB (E. coli), NfsA (E. coli) | 1YKI, 7NB9 | Induced-fit docking predicted binding poses and Gibbs free energy, rationalizing structure-activity relationships. nih.gov |

| Substituted Nitrofuran Derivatives | E. coli Nitroreductase | 1YLU | Docking scores ranged from -5.9 to -8.8 Kcal/mol. High-scoring compounds showed interactions with active site residues like GLU 165, ARG 10 & 207, and LYS 205. ajprd.com |

| Novel Nitrofurans | AzoR, NfsA, NfsB, Ddn (M. tuberculosis), Pgk | - | Induced-fit docking indicated varying affinities for different targets, suggesting a basis for selective activity against different pathogens. The nitrofuran moiety often orients towards the catalytic cavity. mdpi.com |

| 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)-1,2,4-triazole halides | Various, including antifungal targets | - | Molecular docking was used to predict interactions and evaluate pharmacological potential against various enzymes. zsmu.edu.ua |

Hypothesis on DNA Damage and Interaction with Cellular Components

The prevailing hypothesis regarding the mechanism of action for 5-nitrofuran compounds, including 5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine, involves their role as prodrugs that are activated within the bacterial cell. biorxiv.org This activation is a critical step, catalyzed by bacterial nitroreductases, which reduce the 5-nitro group on the furan ring. drugbank.com This process generates a cascade of highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives. drugbank.com

These reactive species are capable of interacting with and damaging a variety of essential cellular macromolecules. mdpi.com The primary target is thought to be bacterial DNA. biorxiv.org The electrophilic intermediates can bind to DNA, leading to lesions, strand breakage, and inhibition of DNA synthesis, ultimately disrupting DNA replication and repair processes. biorxiv.orgnih.gov This direct damage to the genetic material is a significant contributor to the compound's bactericidal effects. biorxiv.org

Beyond DNA, it is proposed that these reactive intermediates can also interact with other vital cellular components. This includes binding to bacterial ribosomes, which would inhibit protein synthesis, and interfering with enzymes involved in crucial metabolic pathways like the citric acid cycle. drugbank.comnih.gov The multi-targeted nature of these activated compounds, attacking DNA, RNA, and protein synthesis, may contribute to the low incidence of bacterial resistance development against this class of antibiotics. drugbank.com

Proposed Inhibition Mechanisms of Specific Enzymes (e.g., Arylamine N-acetyltransferase)

While direct macromolecule damage is a key proposed mechanism, recent research has pointed towards more specific enzymatic inhibition by 5-nitrofuran derivatives. A notable target that has been identified for related compounds is Arylamine N-acetyltransferase (NAT). mdpi.com NAT is an enzyme essential for the intracellular survival of certain bacteria, such as Mycobacterium tuberculosis, within macrophages. mdpi.com

Studies on derivatives with the 5-nitrofuran scaffold have demonstrated their potential as effective inhibitors of mycobacterial NAT. mdpi.com The inhibition of this enzyme represents a novel mechanism of action for this class of compounds. By targeting NAT, these compounds disrupt a key survival pathway for the pathogen. It is hypothesized that this compound may share this ability to inhibit NAT or other crucial bacterial enzymes. The pyrimidine (B1678525) portion of the molecule could play a role in the specific binding to and inhibition of such enzymes. For example, various pyrimidine derivatives have been investigated as inhibitors for enzymes like Glutathione Reductase and Glutathione S-transferase. juniperpublishers.comjournalagent.com

Correlation of Molecular Structure with Proposed Mechanism

The molecular architecture of this compound is intrinsically linked to its proposed mechanisms of action. The structure-activity relationship (SAR) for this class of compounds highlights several key features. researchgate.netnih.gov

The 5-nitrofuran moiety is widely considered the essential "warhead" of the molecule. mdpi.com The presence and reduction of the nitro group are prerequisites for its antibacterial activity. researchgate.netnih.gov The ease with which this group can accept electrons (its reduction potential) is a determining factor in its activation by bacterial nitroreductases and subsequent generation of cytotoxic radicals. nih.gov Therefore, the electronic properties of the entire molecule, which can be influenced by other substituents, are crucial for activity. nih.gov

Quantitative structure-activity relationship (QSAR) studies on related 5-nitrofuran derivatives have shown that electronic factors, rather than hydrophobicity, play a more dominant role in their antibacterial efficacy. nih.gov This supports the mechanism centered on the reductive activation of the nitro group. The specific arrangement of two 5-nitrofuran moieties connected by a pyrimidine ring in this compound suggests a molecule designed for potent activity, leveraging the established "warhead" properties of the nitrofuran group while potentially enhancing target specificity or potency through the pyrimidine linker.

Structure Activity Relationship Sar Investigations of 5 Nitro 2 5 Nitrofuran 2 Yl Pyrimidine Analogues

Systematic Analysis of Substituent Effects on In Vitro Activity.

The biological activity of 5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine analogues is highly dependent on the nature and position of substituents on both the pyrimidine (B1678525) and furan (B31954) rings, as well as the linker connecting them.

Substitutions on the pyrimidine ring are a key determinant of the biological activity of these hybrid molecules. The introduction of various aryl groups at the 5-position of the pyrimidine core has been systematically studied to probe their effect on antibacterial efficacy.

Research involving the synthesis of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines demonstrated that the nature of the aryl substituent significantly modulates antibacterial activity. nih.gov For instance, analogues featuring a 4-fluorophenyl or a 4-(trifluoromethyl)phenyl group at the 5-position of the pyrimidine ring exhibited potent activity against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov The presence of these electron-withdrawing groups on the phenyl ring appears to be favorable for activity. In contrast, substitution with other groups can lead to varied or diminished activity, highlighting the sensitivity of the molecule's biological function to modifications at this position. The substitution pattern on the aryl group itself is also crucial; for example, moving a fluorine atom from the para to the meta position can alter the activity profile.

| Compound ID | Pyrimidine C5-Substituent (Aryl Group) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. N. gonorrhoeae |

| 1 | Phenyl | >128 | 64 |

| 2 | 4-Fluorophenyl | 16 | 4 |

| 3 | 4-Chlorophenyl | 32 | 8 |

| 4 | 4-Bromophenyl | 64 | 16 |

| 5 | 4-(Trifluoromethyl)phenyl | 16 | 4 |

| 6 | 3-Fluorophenyl | 32 | 8 |

| Spectinomycin | (Reference Drug) | 16 | 4 |

Data sourced from a study on 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines. nih.gov

The 5-nitro group on the furan ring is an indispensable feature for the antimicrobial activity of this class of compounds. The antibacterial action of nitroaromatic compounds, including nitrofurans, is intrinsically linked to the enzymatic reduction of this nitro group within the bacterial cell. researchgate.netresearchgate.net This reduction is a critical activation step, converting the prodrug into highly reactive cytotoxic species. researchgate.net

Bacterial nitroreductases catalyze the reduction of the 5-nitro moiety to generate reactive intermediates like nitroso and hydroxylamino derivatives. researchgate.netiu.edu These reactive species are non-specific in their action and can damage a variety of cellular macromolecules, including DNA, RNA, and proteins, leading to the inhibition of essential metabolic processes and ultimately bacterial cell death. researchgate.net Studies have shown that analogues lacking the 5-nitro group are devoid of antibacterial effects, confirming that this group functions as the essential "warhead" for the molecule's activity. iu.edu Molecular docking studies further support this, showing that the 5-nitrofuran group is positioned in the catalytic region of target enzymes, such as nitroreductases, where it interacts with necessary cofactors like flavin mononucleotide (FMN). mdpi.com

While the 5-nitro group is essential, other substitutions on the furan ring or its immediate linker can also modulate activity. ijrti.org In related nitrofuran derivatives, late-stage functionalization has shown that adding small functional groups can fine-tune the biological profile. nih.gov For example, the introduction of a hydroxyl (-OH) group at the position alpha to the furan ring (on the linker) was found to enhance activity against S. aureus by two-fold compared to the parent compound. nih.gov This enhancement is speculated to be due to the active hydrogen on the hydroxyl group, which can participate in hydrogen bonding interactions with the target protein. nih.gov

Conversely, replacing this hydroxyl group with a methoxy (B1213986) (-OCH₃) group resulted in a significant decrease in activity. nih.gov Furthermore, introducing bulky aromatic moieties at this position led to a complete loss of antibacterial activity, likely due to steric hindrance that prevents the molecule from binding effectively to its target. nih.gov These findings underscore that while the core nitrofuran scaffold is vital, the substitution pattern in its immediate vicinity plays a crucial role in optimizing interactions with bacterial targets.

Amide and Hydrazone Linkers: These linkers are common in drug design. mdpi.com N-acylhydrazone linkers, for instance, have been used to connect nitrofuran moieties to other cyclic or aryl substructures, and modifications to these linkers are a key part of SAR studies. nih.gov The stability and conformational flexibility of these linkers can influence how the molecule presents its pharmacophoric groups to the biological target.

Thiadiazole Linkers: The 1,3,4-thiadiazole (B1197879) ring is a well-known pharmacophore with inherent biological activities. researchgate.net Incorporating a thiadiazole ring as a linker can produce a "double-drug" effect, where both the nitrofuran and the linker contribute to the antibacterial action. Nitroaryl thiadiazole derivatives of nitrofuran have demonstrated strong antibacterial effects, particularly against Gram-positive bacteria. ijabbr.com

Oxadiazole Linkers: In a series of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles, the linker and its substituent were shown to influence antimicrobial selectivity. The molecular periphery attached to the oxadiazole core was found to lead to high selectivity against different bacterial pathogens. mdpi.com

The choice of linker affects the molecule's rigidity, polarity, and ability to form hydrogen bonds, all of which are critical for effective interaction with bacterial enzymes or other cellular targets.

Correlation of Molecular Features with Specific In Vitro Biological Activities.

The structural modifications discussed above directly correlate with the specific antibacterial activity observed against different types of bacteria.

Nitrofurans are known for their broad-spectrum activity, and their pyrimidine hybrids have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govijabbr.com However, the potency can vary significantly depending on the specific structural features of the analogue and the bacterial species.

In the series of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, several compounds exhibited significant activity against the Gram-positive S. aureus and the Gram-negative N. gonorrhoeae. nih.gov Notably, analogues with a 4-fluorophenyl or 4-(trifluoromethyl)phenyl substituent were equally or more potent than the reference drug Spectinomycin against these strains. nih.gov This suggests that strong electron-withdrawing groups on the C5-aryl substituent of the pyrimidine ring are beneficial for broad-spectrum activity.

Quantitative structure-activity relationship (QSAR) studies on other series of nitrofuran derivatives have indicated that electronic factors, rather than hydrophobicity, are the primary drivers of activity against both Gram-positive (S. aureus) and Gram-negative (Caulobacter crescentus) bacteria. researchgate.net This aligns with the mechanism of action, which depends on the electronic properties of the nitro group for its reduction.

While many derivatives show broad-spectrum activity, some exhibit a degree of selectivity. For instance, certain nitroaryl thiadiazole derivatives of nitrofuran displayed strong effects against Gram-positive bacteria but were less effective against Gram-negative strains. ijabbr.com Conversely, other studies have identified nitrofuran analogues with potent activity against Gram-negative pathogens like E. coli and K. pneumoniae. iu.edu This selectivity can often be attributed to differences in the bacterial nitroreductase enzymes or variations in cell wall permeability. mdpi.com

| Compound Class | Key Structural Feature | Activity against Gram-Positive (e.g., S. aureus) | Activity against Gram-Negative (e.g., E. coli, N. gonorrhoeae) |

| 5-Aryl-Pyrimidines | C5-Aryl group with electron-withdrawing substituents (e.g., -F, -CF₃) | Potent activity observed. nih.gov | Potent activity observed. nih.gov |

| N-acylhydrazones | Varied aryl groups on hydrazone linker | Moderate to strong inhibition. iu.edu | Potent against E. coli; moderate against K. pneumoniae. iu.edu |

| Oxadiazoles | Varied substituents on oxadiazole linker | Potent activity observed with specific substituents. mdpi.com | Activity varies with substituent, showing selectivity. mdpi.com |

| Nitroaryl Thiadiazoles | Thiadiazole linker with nitroaryl group | Strong antibacterial effects reported. ijabbr.com | No significant effects observed. ijabbr.com |

This detailed analysis of SAR is crucial for the rational design of new this compound analogues with enhanced potency and optimized selectivity to combat a wide range of pathogenic bacteria.

Structure-Antitubercular Activity Relationships against Mycobacterium tuberculosis

The development of novel antitubercular agents is critical in addressing the rise of drug-resistant strains of Mycobacterium tuberculosis. Analogues of this compound belong to the broader class of nitroaromatic compounds, which are recognized for their potent antimicrobial properties. The mechanism of action for nitrofurans involves the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of reactive radicals that damage cellular macromolecules. nih.govresearchgate.net Structure-activity relationship (SAR) studies on analogues have revealed key structural features that modulate their efficacy against M. tuberculosis.

Investigations into 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines have demonstrated that the nature of the aryl substituent at the 5-position of the pyrimidine ring significantly influences antimycobacterial activity. nih.gov A facile two-step synthesis has been developed for these compounds, allowing for the exploration of various substitutions. nih.gov Similarly, studies on other 5-nitrofuran derivatives, such as thiosemicarbazones, have provided valuable insights. For instance, a series of 5-nitrofuran-2-yl derivatives prepared by reacting 5-nitro-2-furfural with different thiosemicarbazides showed potent activity against both replicating and dormant mycobacteria. nih.gov

Key SAR findings from various studies on nitrofuran and related nitroaromatic analogues include:

The Nitro Group: The 5-nitro group on the furan ring is consistently identified as essential for antitubercular activity. nih.gov Its reduction is the initial step in the activation cascade that produces cytotoxic effects.

Substituents on the Pyrimidine/Heterocyclic Core: In the 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidine series, the electronic properties and position of substituents on the aryl ring at position 5 are crucial for potency. nih.gov

Linker Modifications: In thiosemicarbazone derivatives of 5-nitrofuran, modifications to the phenyl or pyridyl moiety attached to the thiosemicarbazide (B42300) linker dramatically affect activity. Compound N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide emerged as a highly potent agent, being more active than the standard drug isoniazid (B1672263) against logarithmic phase M. tuberculosis H37Rv and significantly more active against starved (dormant) bacteria. nih.gov

Peripheral Molecular Design: Studies on related 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles showed that modifying the molecular periphery with different alkylamine moieties can control antimicrobial selectivity, with some compounds showing specific activity against M. tuberculosis. mdpi.com

Electron-Withdrawing Groups: In related heterocyclic systems like benzimidazoles, the presence of electron-withdrawing groups, such as nitro and halogen atoms, has been shown to enhance antimycobacterial activity. frontiersin.org This suggests that similar substitutions on the pyrimidine ring of the title compound could be beneficial.

The table below summarizes the activity of selected 5-nitrofuran thiosemicarbazone analogues against M. tuberculosis H37Rv, illustrating the impact of substitutions on the terminal ring.

| Compound Name | Substituent on Terminal Ring | MIC (µM) - Log Phase | MIC (µM) - Starved Phase |

| Isoniazid (Standard) | - | 0.73 | >690 |

| Rifampicin (Standard) | - | 0.24 | 18.2 |

| N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide (4r) nih.gov | 3,5-dibromopyridin-2-yl | 0.22 | 13.9 |

| Other Analogues (Range) | Various (sub)phenyl/pyridyl | 0.22 - >100 | 13.9 - >100 |

Data sourced from literature. nih.gov The specific MIC values for the full range of analogues are detailed in the source publication.

Structure-Antiparasitic Activity Relationships (e.g., Trypanocidal, Antileishmanial)

Analogues based on the 5-nitrofuran scaffold have demonstrated significant potential as antiparasitic agents, particularly against protozoa such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. The trypanocidal activity is also linked to the reductive activation of the 5-nitro group, a mechanism shared with the reference drugs benznidazole (B1666585) and nifurtimox.

SAR studies on a series of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides have elucidated the relationship between their chemical structure and activity against T. cruzi. researchgate.net Key findings from this research include:

Aliphatic Chain Length: The trypanocidal activity and cytotoxicity were found to be directly related to the number of carbons in the aliphatic chain of the hydrazide moiety. Analogues with 11- and 12-carbon aliphatic chains exhibited the highest potency against the parasite and the lowest cytotoxicity against host cells, resulting in a high selectivity index. researchgate.net

Electronegativity: Multivariate analysis suggested that electronegativity is another critical parameter influencing the biological activity of these compounds. researchgate.net

Isoxazole (B147169) Analogues: In a different series of 5-nitrofuran-isoxazole analogues, SAR analysis based on Hammett's and Hansch's parameters was performed. The presence of an electrophile near the isoxazole core was suggested to be a possible reason for the high antitrypanosomal activity observed in the most potent analogue of that series. researchgate.net

The table below presents data for selected N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazide analogues, highlighting the effect of the aliphatic chain length on trypanocidal activity.

| Compound ID | Aliphatic Chain Length (Carbons) | Trypanocidal Activity (IC₅₀, µM) | Cytotoxicity (IC₅₀, µM) |

| Analogue 11 | 11 | < 0.34 | > 246.02 |

| Analogue 12 | 12 | < 0.34 | > 246.02 |

| Nifurtimox | - | 16.45 (SI') | - |

| Benznidazole | - | > 3 (SI') | - |

Data sourced from literature. researchgate.net IC₅₀ values represent the concentration required to inhibit 50% of the parasite's growth or cause 50% host cell toxicity. SI' refers to the selectivity index.

These studies underscore that modifications distant from the core 5-nitrofuran ring can profoundly impact antiparasitic potency and selectivity, offering clear pathways for the rational design of new therapeutic candidates.

Analysis of Pharmacophoric Requirements for Potency

Based on extensive SAR investigations of this compound analogues and related nitroaromatic compounds, a clear pharmacophoric model for antitubercular and antiparasitic activity can be established. The key requirements for potency are centered around the efficient bioreductive activation of the molecule and its interaction with biological targets.

The essential pharmacophoric features are:

The 5-Nitroheteroaromatic Core: The absolute requirement is the presence of a 5-nitrofuran or a related 5-nitroheterocyclic ring (like nitroimidazole). researchgate.netnih.gov This group acts as a "warhead" that undergoes enzymatic reduction by pathogen-specific nitroreductases to generate reactive nitrogen species, which are the ultimate cytotoxic agents. nih.gov This bioreductive activation makes these compounds particularly effective against anaerobic or hypoxic pathogens, such as dormant M. tuberculosis. nih.govrsc.org

An Electron-Conjugated System: An appropriate linker, often a conjugated system (e.g., pyrimidine, methylene-hydrazide, oxadiazole), is necessary to connect the nitrofuran "warhead" to other parts of the molecule. nih.govmdpi.comresearchgate.net This linker influences the electronic properties of the nitro group, affecting its reduction potential and, consequently, its activation rate. Quantitative structure-activity relationship (QSAR) studies on nitrofuran derivatives have shown that electronic parameters, such as the Hammett substituent constant, are significant contributors to antibacterial activity. nih.gov

In antitubercular agents, this can be an aryl group with specific electronic substitutions or a substituted pyridyl ring, which can enhance potency and affect the spectrum of activity against different mycobacterial states. nih.govnih.gov

In antiparasitic agents, a lipophilic aliphatic chain of optimal length (e.g., 11-12 carbons) was shown to maximize trypanocidal activity while minimizing host cell toxicity. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule. These investigations help in understanding molecular stability, reactivity, and the nature of chemical bonds by analyzing the distribution of electrons.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. irjweb.comwikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate the molecule's ability to interact with other species. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. irjweb.comemerginginvestigators.org A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwikipedia.org Conversely, a small gap suggests the molecule is more reactive and less stable. wikipedia.org This energy gap is instrumental in explaining charge transfer interactions within the molecule. irjweb.comnih.gov For many nitrogen-based therapeutic compounds, the HOMO-LUMO energy gap typically falls within the range of 3.5-4.5 eV, indicating a balance of stability and reactivity. emerginginvestigators.org In a study of a related compound, 2,4-dichloro-5-nitropyrimidine, the HOMO-LUMO energy gap was calculated to understand the charge transfer interactions within the molecule. nih.gov

| Parameter | Significance | Reference |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate an electron; higher energy indicates stronger ionization potential. | irjweb.comemerginginvestigators.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept an electron. | irjweb.com |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and electron conductivity. A larger gap suggests higher stability. | irjweb.comwikipedia.orgemerginginvestigators.org |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the electronic distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com MEP maps illustrate the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). irjweb.com

The negative regions, often associated with lone pairs or π-bonds, are susceptible to electrophilic attack, while the positive regions indicate sites for nucleophilic attack. mdpi.com By analyzing the MEP topology, researchers can identify critical points, such as minima (Vmin), which correspond to electron-rich locations. mdpi.com This analysis provides crucial insights into intermolecular interactions, as the negative potential sites on one molecule can act as anchoring points for positively charged regions of an interacting molecule. mdpi.com For substituted pyrimidines and related structures, MEP analysis helps in understanding how different functional groups influence the molecule's reactivity and interaction patterns.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). researchgate.netajprd.comresearchgate.net This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Standard molecular docking often treats the protein receptor as a rigid structure. However, in reality, both the ligand and the protein can exhibit significant flexibility to achieve an optimal binding conformation. Methodologies like Induced-Fit Docking (IFD) and flexible docking account for this protein flexibility. nih.govnih.gov IFD allows for side-chain and backbone movements in the protein's active site upon ligand binding, providing a more accurate and realistic prediction of the binding pose. nih.govnih.gov This approach has been shown to outperform rigid-receptor docking methods, especially when protein flexibility plays a significant role in the interaction. nih.gov The IFD modeling technique has been successfully applied in silico to study various nitrofuran derivatives to understand their interactions with biological targets. nih.govmdpi.com

Molecular docking simulations predict the specific binding mode of a ligand within the active site of a target protein and identify the key amino acid residues involved in the interaction. For nitrofuran derivatives, studies have identified several types of interactions that contribute to binding affinity. These include:

Lipophilic Contacts: Interactions with aromatic and aliphatic amino acid residues such as Phenylalanine, Tryptophan, Leucine, and Isoleucine are significant for stabilizing the ligand in the binding pocket. mdpi.com

Hydrogen Bonds: Interactions with residues like Glutamic acid, Arginine, Serine, Glutamine, and Lysine are commonly observed and are crucial for ligand recognition and binding. researchgate.netresearchgate.net

π-Stacking Interactions: The nitrofuran functional group can engage in π-stacking interactions with aromatic systems, such as the flavin mononucleotide (FMN) cofactor present in the catalytic region of some nitroreductases. mdpi.com

The table below summarizes key interacting residues identified for nitrofuran analogues in various protein targets.

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| EthR | Phe110, Phe184, Trp138, Trp145, Leu183, Ile107 | Lipophilic Contacts | mdpi.com |

| E. coli Nitroreductase (1YLU) | GLU 165, ARG 10, ARG 207, SER 12, SER 39, GLN 142, LYS 205 | Hydrogen Bonds | researchgate.netresearchgate.net |

| Nitroreductase | Flavin Mononucleotide (FMN) | π-Stacking | mdpi.com |

| Phosphoglycerate kinase (Pgk) | Glycine-rich site | Orientation of nitrofuran moiety | mdpi.com |

A primary goal of molecular modeling is to identify potential biological targets for a compound. For nitrofuran derivatives, which often act as antibacterial agents, several enzymes involved in bacterial metabolism and resistance have been identified as likely targets. The mechanism of action for many nitrofurans involves the reduction of their nitro group by bacterial nitroreductases, a process essential for their antimicrobial activity. nih.gov

Computational docking studies on compounds structurally related to 5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine have suggested several potential protein targets:

Nitroreductases (NfsA and NfsB): These enzymes are primary targets for nitrofuran compounds, responsible for activating them into cytotoxic agents. nih.govmdpi.com Docking studies help predict whether a compound can bind effectively to the active site where the flavin mononucleotide (FMN) cofactor is located. mdpi.com

Azoreductase (AzoR): This has been identified as a potential secondary target for some nitrofuran derivatives. mdpi.com

Phosphoglycerate kinase (Pgk): This enzyme is another potential target where the nitrofuran moiety orients towards the catalytic cavity. mdpi.com

Transcriptional Regulator (EthR): This protein, involved in regulating mycobacterial bioactivation pathways, has also been identified as a likely target for certain nitrofuran structures. mdpi.com

Human ecto-5′-nucleotidase (CD73): While not a bacterial target, related pyrimidine (B1678525) nucleotides are known to bind to the substrate-binding site of this enzyme, suggesting a potential area of investigation for pyrimidine-containing compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of predictive QSAR models is a systematic process that involves several key stages. For a series of compounds that includes this compound, the process would typically involve:

Data Set Curation: A dataset of structurally related compounds with experimentally determined biological activities (e.g., antibacterial, antifungal) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are often employed to develop a mathematical equation that correlates the molecular descriptors with the biological activity. tandfonline.comtandfonline.com For instance, a study on nitrofuran analogues identified 16 descriptors from six different classes (Constitutional, Functional, Atom Centered Fragments, Topological, Galvez, and 2D autocorrelation) as being influential in their antitubercular activity. tandfonline.comresearchgate.net

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. A robust model should demonstrate a high correlation between predicted and observed activities. Successful models for nitrofuran derivatives have shown the ability to explain 72% to 76% of the variance in the training set. tandfonline.comresearchgate.net

A hypothetical QSAR study on a series of nitrofuran-pyrimidine derivatives might yield a model that highlights the importance of specific electronic and steric features for their biological activity.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Hammett substituent constant (σ) | A negative contribution might suggest that electron-donating groups enhance activity. nih.gov |

| Topological | Kier-Hall electrotopological states (Ss) | A positive influence could indicate the importance of specific atom types and their electronic environment. tandfonline.com |

| Constitutional | Number of double bonds | A minimal number of double bonds might be favorable for activity. tandfonline.com |

Multivariate statistical methods are instrumental in analyzing the large datasets generated in QSAR studies and understanding the relationships between compounds.

Hierarchical Cluster Analysis (HCA): HCA can be used to group compounds based on their structural similarities, which are represented by their molecular descriptors. This helps in identifying clusters of compounds with similar activity profiles and can guide the selection of a diverse training set for QSAR model development.

Principal Component Analysis (PCA): PCA is a dimensionality reduction technique that transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components. By plotting the compounds in the space of the first few principal components, it is possible to visualize the distribution of the compounds and identify outliers.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For this compound, MD simulations could provide valuable insights into its conformational flexibility and its interactions with biological targets.

Advanced Research Directions and Future Perspectives in 5 Nitro 2 5 Nitrofuran 2 Yl Pyrimidine Research

Design and Synthesis of Next-Generation Hybrid Analogues with Enhanced Specificity

A primary focus of future research is the rational design and synthesis of novel hybrid molecules that build upon the 5-Nitro-2-(5-nitrofuran-2-yl)pyrimidine core. The goal is to enhance target specificity, thereby increasing potency against pathogens while minimizing off-target effects. One successful strategy involves conjugating the 5-nitrofuranoyl moiety with other privileged structures like 1,2,4-oxadiazoles and various aminoalkylimidazoles. researchgate.net This approach has yielded compounds with significant antibacterial activity. researchgate.net

A facile, two-step synthetic pathway has been developed for creating fluorinated and non-fluorinated 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, starting from the readily available 5-bromo-4-(furan-2-yl)pyrimidine (B11883024). nih.gov This methodology allows for the introduction of diverse aryl groups, which can modulate the compound's electronic and steric properties to fine-tune its biological activity. nih.gov Similarly, microwave-assisted synthesis, specifically the Buchwald–Hartwig cross-coupling reaction, has been employed to create 4-(5-nitrofuran-2-yl)-5-arylamino substituted pyrimidines, which have shown high bacteriostatic effects against several bacterial strains. researchgate.net

Future work will likely involve expanding the library of these hybrid analogues by incorporating a wider range of substituents and linkers. The strategic modification of the molecular periphery is a key concept, as even small changes can lead to high selectivity for specific pathogens. mdpi.com For instance, research on 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles demonstrated that altering the molecular periphery resulted in compounds with high selectivity and potent activity against specific ESKAPE pathogens. mdpi.com

Table 1: Examples of Synthetic Strategies for Nitrofuran-Pyrimidine Analogues

| Starting Material | Reaction Type | Resulting Compound Class | Key Feature | Reference |

|---|---|---|---|---|

| 5-bromo-4-(furan-2-yl)pyrimidine | Suzuki Coupling | 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Introduction of various aryl groups. | nih.gov |

| 5-bromo-4-(furan-2-yl)pyrimidine | Buchwald–Hartwig Cross-Coupling | 4-(5-nitrofuran-2-yl)-5-arylamino pyrimidines | Microwave-assisted synthesis for rapid diversification. | researchgate.net |

Exploration of Novel Scaffolds Integrating Nitrofuran and Pyrimidine (B1678525) Motifs

Beyond simple derivatization, researchers are exploring entirely new molecular scaffolds that maintain the essential nitrofuran and pyrimidine motifs. The pyrimidine core is considered an "elite heterocyclic leitmotif" in drug discovery due to its presence in numerous natural and synthetic bioactive compounds and its ability to interact with various biological targets. nih.gov The objective is to create novel frameworks that position these two key pharmacophores in unique spatial arrangements, potentially unlocking interactions with new biological targets or overcoming existing resistance mechanisms.

Strategies include integrating the nitrofuran-pyrimidine structure into more complex polycyclic systems or using different linkers to connect the two rings. For example, replacing an azo group with an isosteric oxadiazole ring has been shown to be an effective design strategy. mdpi.com Another approach involves the synthesis of benzimidazole (B57391) hybrids, where N´-substituted-2-(5-nitroheterocyclic-2-yl)-3H-benzo[d]imidazole-5-carboxamide derivatives have been created. researchgate.net This demonstrates the versatility of the nitrofuran group in being incorporated into diverse heterocyclic systems. researchgate.net

The concept of "privileged structures" is relevant here, where certain scaffolds appear frequently in active compounds against various targets. mdpi.com Combining the privileged 2,6-diazaspiro[3.4]octane scaffold with a 5-nitrofuranoyl "warhead" has produced molecules with exceptional activity against M. tuberculosis. mdpi.com Future exploration could involve designing novel spirocyclic or fused-ring systems that incorporate the pyrimidine ring alongside the nitrofuran moiety to discover new classes of antimicrobials.

Investigation of Resistance Mechanisms at a Molecular and Genetic Level

A critical area of ongoing research is understanding the mechanisms by which pathogens develop resistance to nitrofuran-based compounds. For nitrofurans in general, the primary mechanism of action involves the reduction of the 5-nitro group by bacterial nitroreductases into highly reactive, cytotoxic intermediates. mdpi.comnih.gov Therefore, resistance often arises from mutations in the genes encoding these activating enzymes.

The most well-characterized resistance determinants are mutations in the oxygen-insensitive nitroreductase genes, nfsA and nfsB. nih.govindonesianjournalofclinicalpathology.orgindonesianjournalofclinicalpathology.org Studies on Escherichia coli have shown that deletion mutations or point mutations in these genes can lead to the production of defective enzymes, rendering the bacteria resistant to nitrofurantoin. indonesianjournalofclinicalpathology.orgindonesianjournalofclinicalpathology.org Another identified genetic factor is mutations in the ribE gene, which is involved in the biosynthesis of flavin mononucleotide (FMN), a necessary cofactor for the NfsA and NfsB enzymes. nih.gov

In the context of pyrimidine-based drugs like 5-Fluorouracil (5-FU), resistance can be multifaceted, often involving alterations in drug metabolism, target modification, or activation of bypass pathways. nih.govmdpi.com For instance, upregulation of the target enzyme thymidylate synthase (TYMS) is a major mechanism of resistance to fluoropyrimidines. mdpi.com Given that this compound is a hybrid molecule, it is crucial to investigate if resistance can emerge from alterations in pathways related to either the nitrofuran or the pyrimidine moiety. Future research will need to employ forward genetic screens, whole-exome sequencing, and molecular diagnostics to pinpoint the specific genes and mutations responsible for resistance to this particular class of compounds. nih.govmdpi.com

Table 2: Known Genetic Basis of Resistance to Component Moieties

| Moiety | Gene(s) Implicated in Resistance | Function of Gene Product | Consequence of Mutation | Reference(s) |

|---|---|---|---|---|

| Nitrofuran | nfsA, nfsB | Oxygen-insensitive nitroreductases | Failure to activate the prodrug. | nih.govindonesianjournalofclinicalpathology.orgindonesianjournalofclinicalpathology.org |

| Nitrofuran | ribE | Lumazine synthase (FMN biosynthesis) | Lack of essential cofactor for nitroreductases. | nih.gov |

| Pyrimidine (e.g., 5-FU) | TYMS | Thymidylate Synthase (Target enzyme) | Target overproduction leads to reduced inhibition. | mdpi.com |

Application of Cheminformatics and Artificial Intelligence in Rational Molecular Design

The integration of cheminformatics and artificial intelligence (AI) is set to revolutionize the design of new this compound analogues. nih.govbenthamscience.com These computational tools can accelerate the drug discovery process by predicting the properties of virtual compounds before they are synthesized, saving significant time and resources. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the structural features of molecules with their biological activity. nih.gov For nitrofuran derivatives, QSAR models have shown that electronic properties, rather than hydrophobicity, are key determinants of antibacterial activity, confirming that reductive activation is a crucial step. nih.gov These models can guide the design of new analogues with enhanced potency.

Molecular Docking and simulation techniques are used to predict how a molecule will bind to its biological target. mdpi.comresearchgate.net Induced-fit docking (IFD) has been used to model the interaction of nitrofuran analogues with various potential targets, including nitroreductases and azoreductases. mdpi.commdpi.com This provides insights into the molecular basis of their activity and can help in designing molecules with improved binding affinity and specificity. rti.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-nitro-2-(5-nitrofuran-2-yl)pyrimidine, and how can nitro group stability be ensured during synthesis?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) between halogenated pyrimidine precursors and nitrofuran derivatives. For example, a halogen (e.g., bromine or chlorine) at the 2-position of pyrimidine can react with 5-nitrofuran-2-yl nucleophiles under Pd-catalyzed cross-coupling conditions . To prevent premature reduction of nitro groups, use mild reducing agents (e.g., NaBH4 with stabilizing ligands) and avoid high temperatures (>80°C) during purification. HPLC or TLC monitoring is advised to confirm intermediate stability .

Q. How should researchers characterize the structural purity of this compound?

- Answer : Combine spectroscopic and crystallographic methods:

- X-ray diffraction (XRD) : Resolve crystal packing and confirm bond angles/distances (e.g., orthorhombic system, space group P212121) .

- NMR : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions. Nitro groups induce deshielding in adjacent protons (δ 8.5–9.5 ppm) .

- HPLC-MS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> ion) and purity (>95%) .

Q. What are the key reactivity patterns of the nitro and furan moieties in this compound under standard laboratory conditions?

- Answer :

- Nitro groups : Susceptible to reduction (e.g., catalytic hydrogenation or Zn/HCl) but stable under acidic/oxidizing conditions. Electrochemical studies show reduction potentials near −0.5 V vs. SCE, indicating moderate reactivity .

- Furan ring : Prone to electrophilic substitution (e.g., nitration) at the 5-position. Avoid strong Lewis acids (e.g., AlCl3) to prevent ring-opening .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electrochemical behavior of this compound in redox-active environments?

- Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can optimize geometry and compute frontier molecular orbitals (FMOs). The LUMO energy correlates with reduction potential: lower LUMO energies (~−2.5 eV) suggest higher susceptibility to reduction, aligning with experimental cyclic voltammetry data . Solvent effects (e.g., PCM model for acetonitrile) refine accuracy .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations or splitting patterns)?

- Answer :

- Comparative analysis : Cross-validate with XRD to distinguish tautomers or conformational isomers .

- Dynamic NMR : Variable-temperature studies (e.g., −50°C to 80°C) can reveal slow exchange processes affecting splitting .

- Isotopic labeling : Introduce <sup>15</sup>N or <sup>13</sup>C labels to trace ambiguous signals .

Q. How does steric hindrance from the nitrofuran substituent influence regioselectivity in further functionalization reactions?

- Answer : The nitrofuran group creates steric bulk at the pyrimidine’s 2-position, directing electrophiles (e.g., methyl groups) to the 4- or 6-positions. Computational docking (e.g., AutoDock Vina) quantifies steric maps, while Hammett σpara values predict electronic effects . Experimental validation via competitive reactions (e.g., bromination) confirms selectivity trends .

Methodological Guidelines

Q. What experimental precautions are critical when handling this compound due to its nitro functionalities?

- Answer :

- Thermal stability : Avoid heating above 100°C in solid state; use reflux condensers for solutions.

- Waste disposal : Collect nitro-containing waste separately and neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/airway exposure .

Q. How can researchers design kinetic studies to probe the compound’s stability under physiological conditions (e.g., pH 7.4, 37°C)?

- Answer :

- Buffer systems : Use phosphate-buffered saline (PBS) with 0.1% DMSO to mimic physiological solubility.

- LC-MS monitoring : Quantify degradation products (e.g., reduced amine or furan-opened derivatives) over 24–72 hours .

- Arrhenius analysis : Perform at multiple temperatures (e.g., 25°C, 37°C, 50°C) to calculate activation energy (Ea) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.